Tert-butyl 2-(2-methoxyphenylamino)-2-oxoethylcarbamate
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Overview
Description
Tert-butyl 2-(2-methoxyphenylamino)-2-oxoethylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a methoxyphenylamino group, and an oxoethylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(2-methoxyphenylamino)-2-oxoethylcarbamate typically involves the reaction of tert-butyl chloroformate with 2-(2-methoxyphenylamino)-2-oxoethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the safety of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various carbamate derivatives.
Scientific Research Applications
Tert-butyl 2-(2-methoxyphenylamino)-2-oxoethylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-methoxyphenylamino)-2-oxoethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include the inhibition of enzyme activity or the modulation of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
- Tert-butyl 2-(4-methoxyphenylamino)-2-oxoethylcarbamate
- Tert-butyl hydroxy(phenyl)acetate
- Tert-butyl [cyclohexylmethyl]aminoacetate
Comparison: Tert-butyl 2-(2-methoxyphenylamino)-2-oxoethylcarbamate is unique due to the presence of the methoxy group on the phenyl ring, which can influence its reactivity and interactions with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
tert-butyl N-[2-(2-methoxyanilino)-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(18)15-9-12(17)16-10-7-5-6-8-11(10)19-4/h5-8H,9H2,1-4H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJOVYZYRRFDQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC1=CC=CC=C1OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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